7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
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Overview
Description
7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C10H10BrN3 and a molecular weight of 252.12 g/mol . This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromobenzylamine with glyoxal in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and reduced forms of the compound .
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential therapeutic activities.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a bioactive molecule.
Industrial Applications: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrrolopyrazines: Another class of heterocyclic compounds with similar synthetic routes and applications.
Uniqueness
7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity . This makes it a valuable scaffold for the development of new bioactive molecules .
Properties
Molecular Formula |
C10H10BrN3 |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
7-bromo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H10BrN3/c11-7-1-2-8-9(5-7)14-4-3-12-6-10(14)13-8/h1-2,5,12H,3-4,6H2 |
InChI Key |
BFICIZISJWOCNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C2C=C(C=C3)Br)CN1 |
Origin of Product |
United States |
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